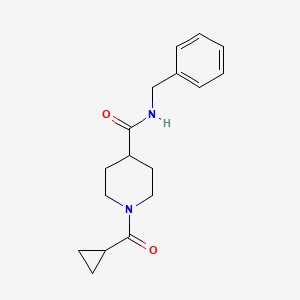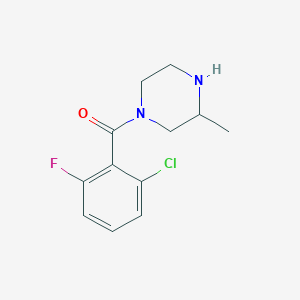
(2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C12H14ClFN2O and a molecular weight of 256.7 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a piperazine ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 3-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different functionalized piperazine derivatives .
Aplicaciones Científicas De Investigación
(2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to various receptors or enzymes, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-6-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone: Similar structure but with a methoxy group instead of a methyl group on the piperazine ring.
N-(2-chloro-6-methylphenyl)-8-[(3S)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine: Contains an imidazoquinoxaline moiety instead of a simple phenyl ring.
Uniqueness
(2-Chloro-6-fluorophenyl)(3-methylpiperazin-1-yl)methanone is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, along with a methyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C12H14ClFN2O |
|---|---|
Peso molecular |
256.70 g/mol |
Nombre IUPAC |
(2-chloro-6-fluorophenyl)-(3-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14ClFN2O/c1-8-7-16(6-5-15-8)12(17)11-9(13)3-2-4-10(11)14/h2-4,8,15H,5-7H2,1H3 |
Clave InChI |
JFDWQRWKFNYZSL-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1)C(=O)C2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


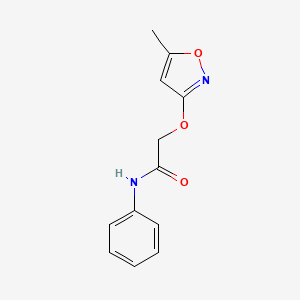
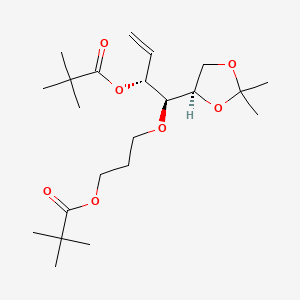

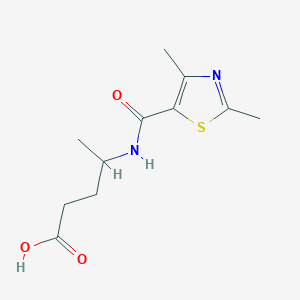


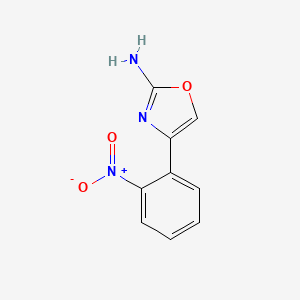
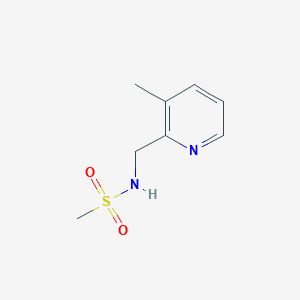
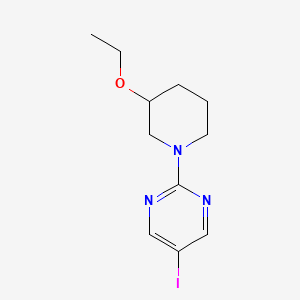
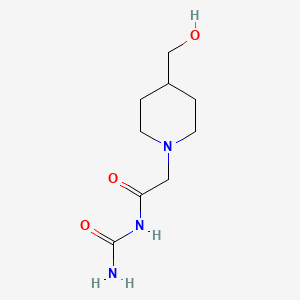

![2,3-Dihydropyrazolo[5,1-b]oxazol-3-ylmethanamine](/img/structure/B14912768.png)

